3-Methyl-1-phenyl-2-phospholene 1-oxide

Catalog No.
S1894469
CAS No.
707-61-9
M.F
C11H13OP
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-phenyl-2-phospholene 1-oxide

CAS Number

707-61-9

Product Name

3-Methyl-1-phenyl-2-phospholene 1-oxide

IUPAC Name

4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide

Molecular Formula

C11H13OP

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

YMKWWHFRGALXLE-UHFFFAOYSA-N

SMILES

CC1=CP(=O)(CC1)C2=CC=CC=C2

Canonical SMILES

CC1=CP(=O)(CC1)C2=CC=CC=C2

3-Methyl-1-phenyl-2-phospholene 1-oxide is a chemical compound characterized by its molecular formula C11H13OPC_{11}H_{13}OP and a molecular weight of approximately 192.19 g/mol. This compound appears as a hygroscopic white solid, with a melting point ranging from 58°C to 65°C and stability at temperatures exceeding 300°C. It is soluble in polar solvents and sensitive to aqueous alkaline conditions, which can lead to polymerization or hydrolysis reactions .

The compound is primarily used as a catalyst in various

Catalyst for Heterocyclic Ring Formation

3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO) finds application in scientific research as a catalyst for the cyclization of isocyanates and azides. These reactions lead to the formation of heterocyclic motifs, which are ring structures containing atoms from different elements. Heterocycles are prevalent in numerous biologically active molecules, making MPPO a valuable tool for synthesizing potential drug candidates and other functional molecules ().

Studies have demonstrated MPPO's effectiveness in promoting the cyclization of various isocyanates and azides, yielding diverse heterocyclic products (). This versatility makes MPPO a useful catalyst for exploring the chemical space of heterocycles and their potential applications.

Potential Applications in Medicinal Chemistry

The ability of MPPO to catalyze the formation of heterocycles holds promise for medicinal chemistry research. As mentioned before, heterocycles are building blocks in many pharmaceuticals. By facilitating the synthesis of these structures, MPPO can aid in the development of new drugs.

Scientific literature suggests that phospha-sugar pyrimidine nucleosides, a specific class of heterocycles prepared using MPPO, exhibit potential as HIV inhibitors (). This highlights the potential of MPPO-catalyzed reactions for discovering novel therapeutic agents.

  • Intramolecular Aza-Wittig Cyclization: This reaction involves the formation of heterocyclic compounds from isocyanates and azides, facilitated by the catalyst's ability to stabilize intermediates .
  • Polymerization Reactions: The compound promotes the polymerization of various monomers, leading to the formation of complex polymeric structures. This application is particularly relevant in producing uretonimine-modified materials .
  • Synthesis of Phospha Sugars: It acts as a precursor in the synthesis of phospha sugars, which are important in medicinal chemistry for developing novel therapeutic agents .

3-Methyl-1-phenyl-2-phospholene 1-oxide has demonstrated biological activity through its derivatives, particularly those synthesized for anticancer applications. The phospha sugars derived from this compound have been studied for their potential to inhibit cancer cell proliferation, showcasing the compound's relevance in pharmaceutical research . Additionally, some derivatives exhibit activity against HIV, indicating broader biological implications .

Several synthesis methods for 3-Methyl-1-phenyl-2-phospholene 1-oxide have been documented:

  • Direct Synthesis from Precursors: The compound can be synthesized through the reaction of appropriate phosphine precursors with alkylating agents.
  • Cyclization Reactions: Utilizing aza-Wittig cyclization techniques allows for the formation of this phospholene oxide from simpler starting materials, often involving nitrogen-containing compounds that react under specific conditions to yield the desired product .
  • Modification of Existing Phosphines: Altering existing phosphine compounds through oxidation processes can also yield 3-Methyl-1-phenyl-2-phospholene 1-oxide, often enhancing its catalytic properties.

The applications of 3-Methyl-1-phenyl-2-phospholene 1-oxide span various fields:

  • Catalysis: It is widely recognized for its role as a catalyst in organic synthesis, particularly in reactions that form complex cyclic structures essential for drug development.
  • Material Science: The compound is employed in synthesizing advanced materials, including polymers with tailored properties for specific industrial applications .
  • Medicinal Chemistry: Its derivatives are being explored as potential therapeutic agents against cancer and viral infections like HIV, highlighting its significance in drug discovery efforts .

Interaction studies involving 3-Methyl-1-phenyl-2-phospholene 1-oxide focus on its reactivity with various substrates during catalysis. Research indicates that this compound can interact effectively with isocyanates and azides to form diverse heterocyclic compounds. These interactions are crucial for understanding how the compound functions as a catalyst and its potential side reactions that may occur during synthetic processes .

Additionally, studies on its biological interactions suggest that derivatives may engage with biological targets relevant to cancer therapy and antiviral activity, although detailed mechanisms remain an area of ongoing research.

Several compounds share structural or functional similarities with 3-Methyl-1-phenyl-2-phospholene 1-oxide. Below are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylphospholePhospholeLacks phenyl group; used in different catalytic applications.
DiphenylphosphinePhosphineMore stable; used extensively in coordination chemistry.
Phenylphosphonic acidPhosphonic acidAcidic nature; utilized in different reaction types compared to phospholenes.
PhosphahexosePhospha sugarDirectly related to sugar chemistry; potential therapeutic uses similar to phospha sugars derived from MPPO.

The uniqueness of 3-Methyl-1-phenyl-2-phospholene 1-oxide lies in its specific catalytic properties and its ability to facilitate complex organic transformations while also showing promising biological activities through its derivatives .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (86.36%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

707-61-9

General Manufacturing Information

1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide: ACTIVE

Dates

Modify: 2023-08-16

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